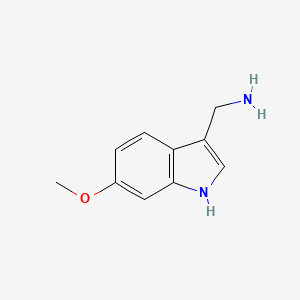

(6-Methoxy-1H-indol-3-yl)methanamine

Vue d'ensemble

Description

(6-Methoxy-1H-indol-3-yl)methanamine is an organic compound with the molecular formula C10H12N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxy group at the 6th position and a methanamine group at the 3rd position of the indole ring.

Mécanisme D'action

Target of Action

(6-Methoxy-1H-indol-3-yl)methanamine is a compound that belongs to the class of organic compounds known as indoles . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Pharmacokinetics

The compound is a yellow to brown powder or crystals, and it is stored in a refrigerator .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that the compound is stored in a refrigerator, suggesting that temperature may be an important factor in its stability .

Analyse Biochimique

Biochemical Properties

The role of (6-Methoxy-1H-indol-3-yl)methanamine in biochemical reactions is not well-documented in the literature. Indole compounds are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

Indole compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-1H-indol-3-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methoxyindole.

Formylation: The 6-methoxyindole undergoes formylation to introduce a formyl group at the 3rd position.

Reduction: The formyl group is then reduced to a methanamine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions

(6-Methoxy-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can further modify the functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Applications De Recherche Scientifique

(6-Methoxy-1H-indol-3-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1H-Indol-3-yl)methanamine: Similar structure but lacks the methoxy group at the 6th position.

(5-Methoxy-1H-indol-3-yl)methanamine: Similar structure but with the methoxy group at the 5th position.

(1-Methyl-1H-indol-3-yl)methanamine: Similar structure but with a methyl group at the 1st position.

Uniqueness

(6-Methoxy-1H-indol-3-yl)methanamine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .

Activité Biologique

(6-Methoxy-1H-indol-3-yl)methanamine, an indole derivative, has garnered attention in the scientific community for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

The compound is characterized by a methoxy group at the 6th position of the indole ring, which influences its chemical reactivity and biological effects. Indole derivatives are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Target Interactions

This compound is believed to exert its effects through interactions with multiple receptors and enzymes. These interactions can lead to:

- Enzyme modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Gene expression changes : Binding to nuclear receptors can influence transcriptional activity, affecting cellular functions.

Biochemical Pathways

Research indicates that indole derivatives can influence several biochemical pathways, including:

- Cell signaling : They may affect signaling cascades that regulate cell proliferation and apoptosis.

- Metabolic pathways : The compound may alter metabolic flux by interacting with key metabolic enzymes.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. In vitro tests demonstrate its effectiveness against:

- Gram-positive bacteria : Minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) have been reported.

- Gram-negative bacteria : Moderate activity against Escherichia coli and Klebsiella pneumoniae has also been observed, although it shows limited efficacy against other strains like Pseudomonas aeruginosa .

Anticancer Activity

The compound has been evaluated for its potential anticancer effects:

- Cytotoxicity studies : Research indicates that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it showed promising results in inhibiting the growth of MDA-MB-231 breast cancer cells .

- Mechanistic insights : Molecular docking studies suggest that the compound may bind to proteins involved in cancer progression, leading to reduced cell viability .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

(6-methoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRWUJQPQPEBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651653 | |

| Record name | 1-(6-Methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-58-3 | |

| Record name | 6-Methoxy-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887582-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.